molecular formula C14H13N3O3 B14140464 2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide CAS No. 37536-30-4

2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide

Cat. No.: B14140464
CAS No.: 37536-30-4
M. Wt: 271.27 g/mol
InChI Key: RTQCGOALPOZNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide is an organic compound with a complex structure that includes both hydrazine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide typically involves the reaction of 2-hydroxybenzoyl chloride with N-phenylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)benzimidazole
  • 2-(2-hydroxyphenyl)benzoxazole
  • 2-(2-hydroxyphenyl)benzothiazole

Uniqueness

2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

37536-30-4

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(2-hydroxybenzoyl)amino]-3-phenylurea

InChI

InChI=1S/C14H13N3O3/c18-12-9-5-4-8-11(12)13(19)16-17-14(20)15-10-6-2-1-3-7-10/h1-9,18H,(H,16,19)(H2,15,17,20)

InChI Key

RTQCGOALPOZNII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.